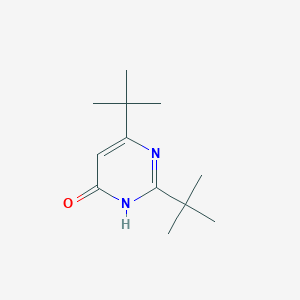

2,6-Di-tert-butylpyrimidin-4-ol

Vue d'ensemble

Description

Chemical Reactions Analysis

2,6-Di-tert-butylpyridine, a related compound, is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated .Applications De Recherche Scientifique

Alternative to Hindered Base in Glycosylation

Crich, Smith, Yao, and Picione (2001) reported that 2,4,6-Tri-tert-butylpyrimidine (TTBP), a highly sterically hindered base, can replace 2,6-di-tert-butylpyridine and its 4-substituted analogs in glycosylation reactions and in the formation of vinyl triflates. This alternative is available through an efficient, cost-effective one-pot sequence (Crich, Smith, Yao, & Picione, 2001).

Synthesis of Vinyl Triflates

Herrera-Fernández, Martínez‐Álvarez, Chioua, Almy, and Loaiza (2007) demonstrated that 2,4-Di-tert-butyl-5,6-dialkylpyrimidines, obtained in a one-step reaction, can be used as highly sterically non-nucleophilic bases. They applied these compounds to the synthesis of vinyl triflates, showing results comparable to those obtained using commercially available 2,4,6-tri-tert-butylpyrimidine (TTBP) (Herrera-Fernández et al., 2007).

Ligands for Histamine H4 Receptor

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). They carried out structure-activity relationship (SAR) studies, optimizing the potency and leading to compounds with potent in vitro activity and potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Coordination Chemistry of Pyridine Derivatives

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands. These compounds have been used in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Nonnucleophilic Bases in Organic Syntheses

Balaban, Ghiviriga, Czerwinski, De, and Faust (2004) reported the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine as a weak nucleophilic base, capable of substituting nonnucleophilic bases in organic syntheses. They also investigated its application in cationic polymerization of isobutene (Balaban et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,6-Di-tert-butylpyrimidin-4-ol (hereafter referred to as the compound) is amide bonds . The compound acts as an alternative amide activation system for the direct conversions of secondary and tertiary amides .

Mode of Action

The compound interacts with its targets (amide bonds) through a process known as amide activation . This interaction results in the direct conversions of secondary and tertiary amides . The compound can deliver higher or similar yields compared with pyridine derivatives .

Biochemical Pathways

The compound affects the amide conversion pathways . It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates . The downstream effects of these conversions are yet to be fully understood and may vary depending on the specific context of the biochemical reaction.

Pharmacokinetics

The compound is described as a colorless, oily liquid , which suggests it may have good lipid solubility, potentially influencing its absorption and distribution.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the transformation of amide bonds . This transformation can lead to the production of new compounds, depending on the specific biochemical context.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and light , which suggests that its stability and efficacy might be compromised in environments with high exposure to these elements.

Propriétés

IUPAC Name |

2,4-ditert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLGMNBLXLMEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356480 | |

| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69050-79-9 | |

| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)

![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)

![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)

![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)

![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)

![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)

![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)

![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)

![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)

![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)